molecular formula C22H28ClN5O3S B1665481 (1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide CAS No. 143395-98-6

(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide

Cat. No. B1665481
M. Wt: 478 g/mol
InChI Key: CKQOOYMMAAPDKH-QODLLSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMP-579 is an adenosine A1 receptor agonist potentially for the treatment of myocardial infarction. Additionally, it was found to be potent in A2b-adenosine receptor agonist in human 293 cells and rabbit hearts.

Scientific Research Applications

  • Synthesis and Biological Activity : One study described the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents. These compounds, including variants similar to the queried compound, demonstrated good cytoprotective properties in specific models, although they did not show significant antisecretory activity (Starrett et al., 1989).

  • Method for Preparation : Another study reported a new method for the preparation of (2-aminopyridin-4-yl)methanol, a precursor relevant in the synthesis of compounds like the queried molecule. This study highlighted an efficient and less complex method, enhancing the accessibility of such compounds for further research (Lifshits et al., 2015).

  • Antimycobacterial Activity : Research on novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which are structurally related to the queried compound, showed considerable activity against drug-sensitive/resistant MTB strains. This suggests potential applications of similar compounds in treating infections by M. tuberculosis (Lv et al., 2017).

  • Antiviral Agents : Derivatives of imidazo[4,5-b]pyridine, structurally similar to the queried compound, were prepared and evaluated against various viruses like HCMV, HSV1/HSV2, and VZV. The synthesis details and biological activities of these compounds were explored, indicating potential antiviral applications (Cundy et al., 1997).

  • Anticoagulant Activity : A study on 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives, which are chemically related to the queried compound, showed potential anticoagulant effects. This research opens possibilities for using similar compounds in anticoagulant therapies (Yang et al., 2015).

properties

CAS RN

143395-98-6

Product Name

(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide

Molecular Formula

C22H28ClN5O3S

Molecular Weight

478 g/mol

IUPAC Name

(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide

InChI

InChI=1S/C22H28ClN5O3S/c1-3-12(9-17-14(23)6-8-32-17)27-15-5-7-25-21-18(15)26-11-28(21)16-10-13(19(29)20(16)30)22(31)24-4-2/h5-8,11-13,16,19-20,29-30H,3-4,9-10H2,1-2H3,(H,24,31)(H,25,27)/t12-,13+,16-,19-,20+/m1/s1

InChI Key

CKQOOYMMAAPDKH-QODLLSGVSA-N

Isomeric SMILES

CC[C@H](CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)C(=O)NCC

SMILES

CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC

Canonical SMILES

CCC(CC1=C(C=CS1)Cl)NC2=C3C(=NC=C2)N(C=N3)C4CC(C(C4O)O)C(=O)NCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMP-579;  RPR-100579;  AMP579;  RPR100579;  AMP 579;  RPR 100579

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
Reactant of Route 5
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide

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